molecular formula C10H19NO3S B2928954 2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide CAS No. 2034332-42-6

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Cat. No.: B2928954
CAS No.: 2034332-42-6
M. Wt: 233.33
InChI Key: SEZRTBALEWQONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic acetamide derivative designed for research and development applications. This compound features a tetrahydro-2H-thiopyran (thiane) ring system, a versatile scaffold frequently explored in medicinal chemistry and drug discovery for its potential to modulate biological activity . The structure incorporates a 4-methoxy group on the thiopyran ring and a 2-methoxyacetamide chain linked via a methylene group, making it a valuable building block for constructing more complex molecules. Researchers can utilize this compound as a key intermediate in the synthesis of potential pharmacologically active molecules, particularly for screening against various biological targets. The presence of the thiopyran ring, similar to those found in other research compounds , suggests potential applications in developing protease inhibitors, receptor modulators, and other therapeutic candidates. This product is intended for use in laboratory research only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-13-7-9(12)11-8-10(14-2)3-5-15-6-4-10/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZRTBALEWQONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S, with a molecular weight of 348.5 g/mol. This compound features a methoxy group, a thiopyran ring, and an acetamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer effects. For instance, studies on related methoxybenzoyl derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G(2)/M phase. This mechanism is crucial for inducing apoptosis in various cancer cell lines, including prostate and melanoma models .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
SMART-HPC-3 (Prostate)<10Tubulin inhibition
SMART-FA375 (Melanoma)<15Cell cycle arrest
This compoundMCF-7 (Breast)TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. For example, certain derivatives have shown potent antifungal activity by disrupting ergosterol synthesis in fungal membranes .

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBDTBD

The proposed mechanism of action for this compound involves binding to specific cellular targets such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to altered cellular pathways and biological responses.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that a related compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting that structural modifications can enhance therapeutic potential .
  • Antimicrobial Evaluation : Another study reported the isolation of active constituents from natural sources that showed significant antifungal activity against resistant strains of fungi, indicating the potential for developing new antifungal agents based on similar structures .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-Methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide Not explicitly provided ~350–400 (estimated) Thiopyran ring, dual methoxy groups (acetamide + thiopyran), methylene linker
Compound A (): 2-((4-Fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide C21H24FNO3S 389.5 Pyran ring, fluorophenylthio group, 2-methoxyphenyl substituent, methylene linker
Compound B (): 2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide C24H28N2O4 408.5 Pyran ring, indolyl group, dual methoxy groups (pyran + indole), methylene linker
Compound C (): 2-Methoxy-N-(1-phenylethyl)acetamide C11H15NO2 193.2 Simple acetamide with methoxy and phenylethyl substituents, no heterocyclic ring

Structural Differentiation

  • Heterocyclic Core :

    • The target compound employs a thiopyran ring , which introduces sulfur’s larger atomic radius and lower electronegativity compared to the pyran rings in Compounds A and B. This may alter electronic distribution and intermolecular interactions (e.g., hydrogen bonding vs. van der Waals) .
    • Compound A and B utilize oxygenated pyran rings, which are more polar and may exhibit higher aqueous solubility than the thiopyran analog.
  • Substituent Diversity :

    • The target compound’s dual methoxy groups (on acetamide and thiopyran) contrast with Compound A ’s fluorophenylthio and 2-methoxyphenyl groups and Compound B ’s indolyl and 4-methoxyphenyl groups. Methoxy groups generally enhance metabolic stability but reduce solubility, whereas fluorophenyl and indolyl groups may improve target binding in pharmacological contexts .
  • Linker Flexibility :

    • All compounds use a methylene (-CH2-) linker between the acetamide and heterocycle, ensuring conformational flexibility. However, steric effects from bulkier substituents (e.g., indolyl in Compound B) could restrict rotation compared to the target compound’s simpler thiopyran substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.